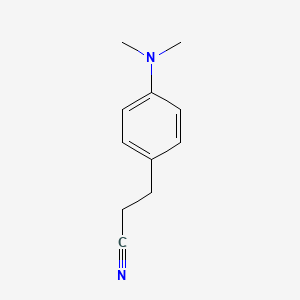

Benzenepropanenitrile, 4-(dimethylamino)-

Descripción general

Descripción

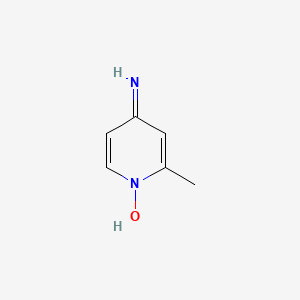

Benzenepropanenitrile, 4-(dimethylamino)- is a chemical compound with the molecular formula C11H14N2 . It is also known by its CAS Number: 139670-58-9 .

Synthesis Analysis

While specific synthesis methods for Benzenepropanenitrile, 4-(dimethylamino)- were not found in the search results, there are studies on the synthesis of similar compounds. For instance, a study discusses the synthesis, spectral characterization, thermal and optical studies of novel complexes .Molecular Structure Analysis

The molecular weight of Benzenepropanenitrile, 4-(dimethylamino)- is 174.246 . The IUPAC Standard InChI is InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

Benzenepropanenitrile, 4-(dimethylamino)- has a molecular weight of 146.1891 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Photophysics and Excited-State Properties

DMABN’s unique electronic structure makes it an excellent candidate for investigating photophysical properties. Researchers have explored its absorption and emission spectra, fluorescence lifetimes, and quantum yields. Additionally, the compound’s twisted intramolecular charge transfer (TICT) state has implications for fluorescence sensing and imaging applications .

Organic Light-Emitting Diodes (OLEDs)

DMABN derivatives have been incorporated into OLEDs as emissive materials. Their efficient fluorescence and tunable emission wavelengths make them promising candidates for next-generation displays and lighting devices. Researchers continue to optimize their performance by modifying the molecular structure and exploring host-guest systems .

Protonation Behavior and pH Sensing

An intriguing aspect of DMABN derivatives is their temperature-sensitive protonation behavior. For instance, the protonation degree of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation (derived from DMABN) exhibits unexpected variations with temperature. This property has implications for pH sensors and responsive materials .

Thermal and Optical Properties

Thermal analysis (TGA and DTA) of DMABN derivatives sheds light on their stability, decomposition temperatures, and enthalpy of fusion. Understanding these properties is crucial for applications in materials science, including organic semiconductors and polymers .

Computational Chemistry and Excitation Energies

Researchers have employed computational methods (such as time-dependent density functional theory) to study DMABN’s excitation energies. The recent development of range-separated local hybrid (RSLH) functionals has improved accuracy for both singlet and triplet excitations. These findings impact the design of novel materials for optoelectronic devices .

Charge-Transfer Complexes and Supramolecular Chemistry

DMABN’s electron-donating and accepting properties make it valuable in constructing charge-transfer complexes. Researchers explore its interactions with various electron-accepting molecules, leading to supramolecular assemblies with potential applications in sensors, molecular recognition, and catalysis .

Propiedades

IUPAC Name |

3-[4-(dimethylamino)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESISFUKUXEHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458659 | |

| Record name | Benzenepropanenitrile, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Dimethylamino)phenyl]propanenitrile | |

CAS RN |

139670-58-9 | |

| Record name | Benzenepropanenitrile, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

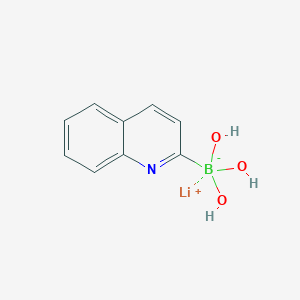

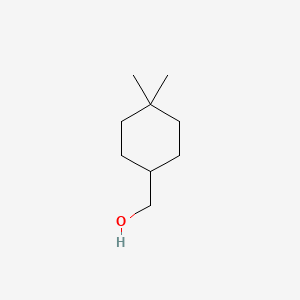

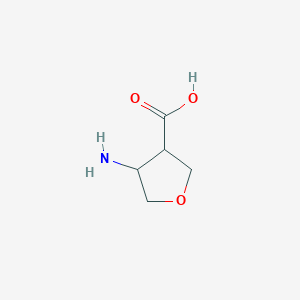

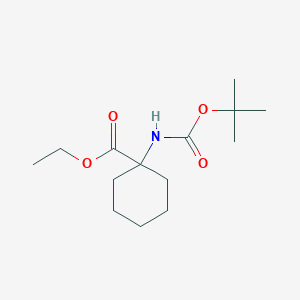

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3366592.png)

![tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3366599.png)